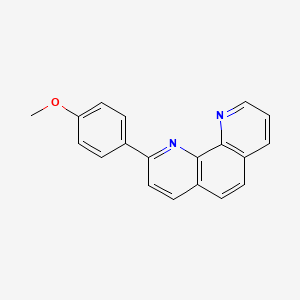

2-(4-Methoxyphenyl)-1,10-phenanthroline

Description

Significance of 1,10-Phenanthroline (B135089) as a Versatile Ligand Scaffold

1,10-Phenanthroline (phen) stands as one of the most prominent and widely utilized ligands in the field of coordination chemistry. acs.orgnih.gov Its popularity stems from its strong and stable binding affinity for a vast range of metal ions across various oxidation states. acs.orgnih.gov Structurally, 1,10-phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂. chemicalbook.com It is characterized by a rigid, planar, polyaromatic framework, which imparts significant robustness to its metal complexes. acs.orgnih.govalfachemic.com This structural rigidity and the presence of two nitrogen atoms in a bidentate arrangement make it an exceptional chelating agent, forming highly stable complexes with most transition metals. alfachemic.comwikipedia.orgwikipedia.org

The unique electronic properties and structural integrity of the phenanthroline core have led to its application in numerous and diverse areas of chemical research. acs.org Its complexes are fundamental in fields such as catalysis, the development of luminescent materials, supramolecular chemistry, and chemical sensors. acs.orgnih.gov For instance, the iron(II) complex, ferroin, is a well-known redox indicator. wikipedia.org Furthermore, phenanthroline-based systems have been instrumental in the creation of sophisticated supramolecular structures like rotaxanes and catenanes, a body of work recognized with the 2016 Nobel Prize in Chemistry. acs.orgnih.govrsc.org The versatility of this scaffold also extends to materials science, where it is used in the preparation of metal-organic frameworks (MOFs) and photosensitive materials, and to bioinorganic chemistry, where its derivatives are explored for their interactions with DNA and as inhibitors of metallopeptidases. chemicalbook.comwikipedia.org

Strategic Functionalization of the Phenanthroline Core for Tailored Properties

The true versatility of the 1,10-phenanthroline scaffold is unlocked through its chemical modification. The core structure offers eight distinct positions on its carbon atoms where functional groups can be attached, providing a remarkable platform for designing polyfunctional and tailored ligands. acs.orgnih.gov The introduction of specific substituents into the phenanthroline framework is a key strategy for fine-tuning the steric and electronic properties of the resulting ligand and its metal complexes. researchgate.netresearchgate.net This allows researchers to precisely control and modulate characteristics such as solubility, reactivity, and photophysical behavior. researchgate.net

A variety of synthetic strategies have been developed for the stepwise functionalization of the phenanthroline core. acs.orgnih.gov These methods include transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents using halogenated phenanthroline precursors. researchgate.netresearchgate.net More recent advancements have focused on direct C-H functionalization, providing more efficient and scalable routes to modified phenanthrolines. acs.org The specific placement of substituents is crucial; for example, introducing bulky groups at the 2- and 9-positions can sterically hinder the metal center, influencing the coordination geometry and the stability of the resulting complex. wikipedia.org By carefully selecting and positioning functional groups, ligands can be designed for specific applications, from highly efficient sensitizers in dye-sensitized solar cells to luminescent probes for biomaterials. acs.orgnih.gov

Positioning 2-(4-Methoxyphenyl)-1,10-Phenanthroline within Contemporary Phenanthroline Research

Within the broad landscape of phenanthroline research, 2-(4-Methoxyphenyl)-1,10-phenanthroline emerges as a compound of significant interest. Its structure, featuring a single methoxyphenyl group at the 2-position, represents a targeted modification of the phenanthroline core. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can significantly alter the electron density of the phenanthroline ring system. This electronic perturbation influences the ligand's coordination properties and the photophysical characteristics of its metal complexes.

The synthesis and study of phenanthrolines bearing aryl substituents, such as the methoxyphenyl group, are central to contemporary research aimed at developing novel materials for organic electronics and photocatalysis. rsc.orgnih.gov For example, related compounds like 2,9-di(4-methoxyphenyl)-1,10-phenanthroline have been used to create copper(I) complexes that demonstrate efficient photoredox catalytic activity. rsc.org The methoxyphenyl substituent can enhance the light-absorbing properties of the ligand and its complexes, a critical feature for applications in photochemistry and luminescent devices. mdpi.com Therefore, 2-(4-Methoxyphenyl)-1,10-phenanthroline can be viewed as a fundamental building block in the design of more complex, functional molecular systems. It serves as a model for understanding how asymmetric substitution impacts the properties of the phenanthroline scaffold, paving the way for the development of advanced materials with precisely controlled electronic and optical functions.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c1-22-16-9-6-13(7-10-16)17-11-8-15-5-4-14-3-2-12-20-18(14)19(15)21-17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNAIGRSHQMXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578652 | |

| Record name | 2-(4-Methoxyphenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142942-21-0 | |

| Record name | 2-(4-Methoxyphenyl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methoxyphenyl 1,10 Phenanthroline and Analogs

Historical and Modern Approaches to 1,10-Phenanthroline (B135089) Derivatization

The derivatization of 1,10-phenanthroline has evolved significantly from classical condensation reactions to more sophisticated and site-selective modern strategies. This evolution has expanded the library of accessible phenanthroline derivatives, enabling the synthesis of complex and functionally diverse molecules.

Evolution from Classical Condensations to Advanced Strategies

Historically, the synthesis of substituted 1,10-phenanthrolines often relied on classical condensation reactions, such as the Skraup or Friedländer syntheses. The Friedländer synthesis, in particular, has been a cornerstone for constructing the phenanthroline framework from appropriately substituted ortho-aminoaldehydes or ketones. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This approach involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a compound containing a reactive α-methylene group, leading to the formation of the quinoline (B57606) ring system, which is a key component of the 1,10-phenanthroline structure.

While effective, these classical methods can sometimes be limited by harsh reaction conditions and a lack of regioselectivity, particularly when synthesizing unsymmetrical derivatives. The advent of modern synthetic techniques has provided milder and more versatile alternatives.

Contemporary Methods for Directed Functionalization

Modern synthetic chemistry has introduced a range of advanced strategies for the directed functionalization of the 1,10-phenanthroline core. These methods offer greater control over the position and nature of the introduced substituents.

One of the most powerful contemporary methods is palladium-catalyzed cross-coupling reactions . researchgate.netnih.govrsc.org Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl and other organic moieties at specific positions of the phenanthroline ring that have been pre-functionalized with a halide or triflate. researchgate.net This has become a go-to method for creating C-C bonds with high efficiency and functional group tolerance.

Another significant advancement is the direct C-H functionalization . This approach avoids the need for pre-functionalization of the phenanthroline core, offering a more atom-economical route to derivatization. Palladium-catalyzed dual C-H activation, for instance, has been employed to synthesize complex fused phenanthroline systems. rsc.org

Furthermore, the use of organolithium reagents provides a direct method for introducing substituents at the 2- and 9-positions of the 1,10-phenanthroline ring. researchgate.netwikipedia.orgmasterorganicchemistry.comlibretexts.orgtaylorandfrancis.com The nucleophilic addition of an organolithium compound to the phenanthroline is followed by an oxidation step to restore aromaticity, yielding the 2- or 2,9-disubstituted product. researchgate.net

These contemporary methods have largely superseded classical condensations for many applications, providing chemists with a more robust and flexible toolkit for the synthesis of tailored 1,10-phenanthroline derivatives.

Synthesis of 2-(4-Methoxyphenyl)-1,10-Phenanthroline via Established Routes

The synthesis of the monosubstituted 2-(4-Methoxyphenyl)-1,10-phenanthroline can be effectively achieved through established synthetic routes, primarily the Friedländer condensation. This classical method remains a reliable approach for the construction of 2-aryl-1,10-phenanthrolines.

The key starting material for this synthesis is 8-amino-7-quinolinecarbaldehyde. This intermediate is then condensed with a ketone bearing the desired aryl substituent, in this case, 4-methoxyacetophenone. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford the final 2-(4-Methoxyphenyl)-1,10-phenanthroline product. This method is advantageous for its straightforward nature and the commercial availability of the required precursors.

| Reaction | Reactant 1 | Reactant 2 | Key Conditions | Product |

| Friedländer Condensation | 8-amino-7-quinolinecarbaldehyde | 4-methoxyacetophenone | Acid or base catalysis, heating | 2-(4-Methoxyphenyl)-1,10-phenanthroline |

Targeted Synthesis of Bis-Methoxyphenyl-Substituted Phenanthrolines

The synthesis of bis-methoxyphenyl-substituted phenanthrolines requires regioselective strategies to introduce the aryl groups at the desired positions on the phenanthroline core. The 2,9- and 4,7-disubstituted isomers are of particular interest due to their unique coordination properties.

2,9-Bis(4-Methoxyphenyl)-1,10-Phenanthroline (B3058410) Synthesis

The synthesis of 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline can be accomplished through the reaction of 1,10-phenanthroline with an organolithium reagent, followed by oxidation. In this case, 4-methoxyphenyllithium is used as the nucleophile. The reaction proceeds via a nucleophilic addition of the organolithium reagent to the 2- and 9-positions of the phenanthroline ring. The resulting di-adduct is then oxidized, typically with an oxidizing agent like manganese dioxide or by air, to restore aromaticity and yield the desired 2,9-disubstituted product. researchgate.netresearchgate.netrsc.orguni-regensburg.de

| Reactant 1 | Reactant 2 | Oxidizing Agent | Product |

| 1,10-Phenanthroline | 4-Methoxyphenyllithium | Manganese Dioxide / Air | 2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline |

4,7-Bis(4-Methoxyphenyl)-1,10-Phenanthroline (B12335207) Synthesis

The synthesis of 4,7-bis(4-methoxyphenyl)-1,10-phenanthroline is typically achieved through a palladium-catalyzed cross-coupling reaction. A common starting material is a 4,7-dihalo-1,10-phenanthroline, such as 4,7-dichloro- or 4,7-dibromo-1,10-phenanthroline. This is then coupled with 4-methoxyphenylboronic acid in a Suzuki-Miyaura reaction. The reaction is catalyzed by a palladium complex, often in the presence of a base and a suitable solvent system. This method allows for the efficient and selective formation of the C-C bonds at the 4- and 7-positions. researchgate.netchemscene.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4,7-Dihalo-1,10-phenanthroline | 4-Methoxyphenylboronic acid | Palladium Complex (e.g., Pd(PPh3)4) | Carbonate or Phosphate Base | 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline |

Advanced Functionalization Techniques Relevant to the Phenanthroline Core

The rigid, planar, and aromatic nature of 1,10-phenanthroline, combined with its strong chelating ability, presents both opportunities and challenges for its chemical modification. researchgate.net A variety of advanced functionalization techniques have been developed to introduce a wide range of substituents at specific positions on the phenanthroline ring system. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netrsc.org These methods are widely employed for the functionalization of the 1,10-phenanthroline scaffold, typically starting from halogenated phenanthroline precursors. researchgate.net A significant challenge in this approach is that phenanthroline and its derivatives can act as effective chelators for the transition metal catalysts, potentially leading to catalyst inhibition. researchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are particularly prevalent. rsc.orgnih.govthieme-connect.com For instance, a general palladium-catalyzed cross-coupling procedure has been utilized to synthesize a matrix of manisyl (4-methoxy-2,6-dimethylphenyl) substituted pyridyl-1,10-phenanthrolines. rsc.org The Suzuki-Miyaura coupling, in particular, has been successfully used to introduce aryl substituents at various positions of the phenanthroline core. rsc.org

The Stille coupling method has been employed to functionalize the 5- and 6-positions of 1,10-phenanthroline with thiophene (B33073) substituents. researchgate.net Direct C-H arylation via oxidative C-H/C-H cross-coupling represents a more atom-economical approach, and it has been demonstrated that 3,8-diphenyl-1,10-phenanthroline (B12972447) can promote transition-metal-free direct arylation. rsc.orgnih.gov

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions on the Phenanthroline Core

| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | Dihalo-phenanthroline, Arylboronic acid | Pd catalyst | Aryl-substituted phenanthroline | rsc.org |

| Stille Coupling | 5,6-Dihalo-1,10-phenanthroline, Organostannane | Pd catalyst, CuI additive | 5,6-Disubstituted phenanthroline | researchgate.net |

| Heck Reaction | Aryl-functionalized phenanthroline | in situ Pd-catalyst | Extended conjugated system | rsc.orgnih.gov |

| C-H Arylation | Benzylamine picolinamides, Aryl iodides | Pd(OAc)₂ | Phenanthridines | beilstein-journals.orgnih.gov |

Nucleophilic Substitution and Aromatic Ring Functionalization

Nucleophilic aromatic substitution (SNA) on the phenanthroline ring is another important functionalization strategy. researchgate.netmasterorganicchemistry.com The electron-deficient nature of the pyridine (B92270) rings within the phenanthroline system facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (C2, C9, C4, and C7). The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. masterorganicchemistry.com

The reaction of an alkyl- or aryl-lithium reagent with 1,10-phenanthroline, followed by rearomatization, can yield 2,9-disubstituted products. researchgate.net However, these reactions can sometimes be challenging, with issues such as the formation of mono-substituted products or low yields being reported. researchgate.netreddit.com For instance, attempts to perform nucleophilic aromatic substitution with bromomesitylene at the 2 and 9 positions have encountered difficulties, including the formation of n-butyl- or mesityl-monosubstituted products with low yields. researchgate.netreddit.com

Coordination of the phenanthroline to a metal center can activate the ligand towards nucleophilic attack. Intramolecular C-C coupling has been observed between N-bonded ligands and the 2-position of a coordinated 1,10-phenanthroline ligand. researchgate.net

One-Step Synthetic Strategies for Phenanthroline Derivatives

The development of one-step or one-pot synthetic strategies for substituted phenanthrolines is highly desirable for improving efficiency and reducing waste. Several methods have been reported for the direct synthesis of functionalized phenanthroline derivatives from readily available starting materials.

A straightforward one-pot method for the synthesis of 4,7-di(bromoaryl)-1,10-phenanthroline has been developed, starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids, with yields up to 64%. researchgate.net Another example is the one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) to produce 2-phenylimidazo[4,5-f] rsc.orgacs.orgphenanthroline derivatives in excellent yields under solvent-free conditions using iodine as a catalyst. scholarsresearchlibrary.com

The Friedländer condensation is a classical and effective method for synthesizing quinolines and, by extension, phenanthrolines. The condensation of 8-amino-7-quinolinecarbaldehyde with acetophenone, for example, yields 2-phenyl-1,10-phenanthroline. acs.org

Table 2: One-Step Synthetic Strategies for Phenanthroline Derivatives

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |

| Mixed-acid catalyzed condensation | 1-Bromoaryl-3-chloroacetone, o-phenylenediamine | Mixed acids | 4,7-Di(bromoaryl)-1,10-phenanthroline | researchgate.net |

| Three-component condensation | 1,10-Phenanthroline-5,6-dione, Aldehyde, Ammonium acetate | Iodine, Solvent-free | 2-Phenylimidazo[4,5-f] rsc.orgacs.orgphenanthroline | scholarsresearchlibrary.com |

| Friedländer condensation | 8-Amino-7-quinolinecarbaldehyde, Acetophenone | - | 2-Phenyl-1,10-phenanthroline | acs.org |

Regioselective Functionalization of Phenanthrolines

Achieving regioselectivity in the functionalization of the 1,10-phenanthroline core is crucial for the synthesis of well-defined structures and for controlling the properties of the resulting metal complexes. The different carbon positions on the phenanthroline ring ( researchgate.netacs.org, rsc.orgacs.org, researchgate.netnih.gov, and scholarsresearchlibrary.comacs.org) exhibit distinct reactivities, enabling selective functionalization. nih.gov

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocycles, including phenanthroline. A metal- and light-free Minisci-type reaction has been developed for the direct dicarbamoylation of phenanthrolines, allowing for the installation of primary, secondary, and tertiary amides. acs.orgacs.org This method offers a significant improvement over previous approaches that were limited to primary amides. acs.orgacs.org For example, unsubstituted 1,10-phenanthroline can undergo tetracarbamoylation to yield the corresponding product in 47% yield. acs.org The regioselectivity of these reactions is influenced by the electronic properties of the phenanthroline substrate. acs.org

Palladium-catalyzed C-H allylation/annulation reactions have also been developed for the regioselective construction of more complex fused ring systems derived from phenanthroline. researchgate.net

Coordination Chemistry of 2 4 Methoxyphenyl 1,10 Phenanthroline and Its Metal Complexes

Fundamental Principles of Metal-Ligand Chelation with 1,10-Phenanthroline (B135089) Frameworks

The coordination chemistry of 1,10-phenanthroline (phen) and its derivatives is a vast and well-studied field, owing to the ligand's versatile binding capabilities and the unique properties of its resulting metal complexes. researchgate.net As a classic bidentate ligand, 1,10-phenanthroline coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. researchgate.net This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate nitrogen ligands. The rigid, planar structure of the phenanthroline framework also plays a crucial role in the properties of its complexes, influencing their electronic spectra, redox potentials, and potential for intermolecular interactions such as π-π stacking. researchgate.net

In the case of 2-(4-Methoxyphenyl)-1,10-phenanthroline, the methoxyphenyl group at the 2-position is expected to influence the ligand's coordination behavior. The methoxy (B1213986) group is generally considered to be electron-donating through resonance, which could enhance the donor strength of the adjacent nitrogen atom. However, the steric bulk of the methoxyphenyl group can also play a significant role, potentially influencing the coordination geometry and the number of ligands that can coordinate to a metal center. wikipedia.org

The fundamental interaction between a metal ion and the 1,10-phenanthroline framework involves the donation of a lone pair of electrons from each nitrogen atom to the vacant orbitals of the metal ion, forming a coordinate covalent bond. Transition metals, with their partially filled d-orbitals, are particularly well-suited to form stable complexes with phenanthroline-based ligands. The resulting complexes often exhibit rich electrochemical and photophysical properties, which are of great interest for applications in areas such as catalysis, sensing, and molecular materials. chim.it

Complexation Behavior with Diverse Transition Metal Ions

The versatile nature of the 1,10-phenanthroline scaffold allows for the formation of a wide array of coordination compounds with various transition metal ions. The specific properties and structures of these complexes are dictated by factors such as the nature of the metal ion (including its size, charge, and preferred coordination geometry), the substituents on the phenanthroline ligand, and the reaction conditions. nih.gov While specific research on the complexation of 2-(4-Methoxyphenyl)-1,10-phenanthroline is not extensively documented, its behavior can be inferred from the well-established coordination chemistry of other substituted phenanthroline ligands.

Copper(I/II) Coordination Compounds

Copper, existing in both +1 and +2 oxidation states, forms a variety of complexes with 1,10-phenanthroline and its derivatives. The coordination geometry of these complexes is highly dependent on the oxidation state of the copper ion and the steric hindrance imposed by the ligands.

Copper(I) complexes with substituted phenanthrolines typically exhibit a tetrahedral coordination geometry, with two bidentate ligands coordinating to the metal center to form a [Cu(phen)₂]⁺ type complex. wikipedia.org These complexes are often luminescent and have been studied for their potential applications in photochemistry and sensing. The steric bulk of substituents at the 2 and 9 positions of the phenanthroline ring can significantly influence the structure and properties of these complexes. nih.gov For 2-(4-Methoxyphenyl)-1,10-phenanthroline, a distorted tetrahedral geometry would be expected in a bis-ligated Cu(I) complex.

Copper(II) complexes with phenanthroline ligands are also common and can adopt various coordination geometries, including square planar, square pyramidal, and distorted trigonal bipyramidal. researchgate.net The coordination sphere of the Cu(II) ion in these complexes is often completed by other ligands, such as halides, water molecules, or anions from the salt precursor. jocpr.com The electronic spectra of Cu(II)-phenanthroline complexes are typically characterized by d-d transitions in the visible region. The interaction of these complexes with biological molecules, such as DNA, has been a subject of considerable research. nih.govualg.pt

| Complex Type | Typical Coordination Geometry | Key Features |

| [Cu(2-(4-MeOPh)-phen)₂]⁺ | Distorted Tetrahedral | Luminescent properties, sterically influenced structure |

| [Cu(2-(4-MeOPh)-phen)X₂] | Square Planar/Square Pyramidal | Paramagnetic, d-d electronic transitions |

| [Cu(2-(4-MeOPh)-phen)₂X]⁺ | Distorted Trigonal Bipyramidal | Varied based on counter-ion X |

Nickel(II) Coordination Compounds

Nickel(II), with its d⁸ electron configuration, readily forms stable complexes with 1,10-phenanthroline and its derivatives. The most common coordination geometry for Ni(II) with bidentate ligands like phenanthroline is octahedral. This is typically achieved through the coordination of three phenanthroline ligands to form a [Ni(phen)₃]²⁺ complex, or through the coordination of one or two phenanthroline ligands with the remaining coordination sites being occupied by solvent molecules or other anions. jocpr.com

The steric hindrance from the methoxyphenyl group in 2-(4-Methoxyphenyl)-1,10-phenanthroline might make the formation of a homoleptic tris-ligated complex, [Ni(2-(4-MeOPh)-phen)₃]²⁺, more challenging compared to the unsubstituted phenanthroline. It is plausible that complexes with a 1:1 or 1:2 metal-to-ligand ratio, such as [Ni(2-(4-MeOPh)-phen)X₄] or [Ni(2-(4-MeOPh)-phen)₂X₂], would be more readily formed, where X represents a monodentate ligand. researchgate.net The electronic spectra of octahedral Ni(II) complexes typically show three spin-allowed d-d transitions.

| Complex Type | Typical Coordination Geometry | Characteristic Spectroscopic Features |

| [Ni(2-(4-MeOPh)-phen)₃]²⁺ | Octahedral | Three spin-allowed d-d transitions in the visible spectrum |

| [Ni(2-(4-MeOPh)-phen)₂X₂] | Distorted Octahedral | Dependent on the nature of co-ligand X |

| [Ni(2-(4-MeOPh)-phen)X₄] | Octahedral | Dependent on the nature of co-ligand X |

A study on various nickel phenanthroline complexes revealed that the geometry around the Ni(II) ion is often a distorted octahedron. mdpi.com For instance, in complexes like Ni(phen)₂(H₂O)(ONO₂) and [Ni(phen)₂(H₂O)Cl]Cl, the coordination cores are NiN₄O₂ and NiN₄OCl, respectively. mdpi.com The absorption spectra of these complexes show main peaks in the ultraviolet region. mdpi.com

Zinc(II) Coordination Compounds

Zinc(II) has a d¹⁰ electronic configuration and is therefore diamagnetic and colorless in its complexes, unless the ligand itself is colored. It exhibits more flexible coordination geometries compared to many transition metals, with tetrahedral and octahedral being the most common. With 1,10-phenanthroline and its derivatives, both types of geometries are observed.

Tetrahedral complexes of the type [Zn(phen)X₂] (where X is a halide or other monodentate anion) are frequently reported. nih.gov In such a complex with 2-(4-Methoxyphenyl)-1,10-phenanthroline, the zinc atom would be coordinated to the two nitrogen atoms of the phenanthroline ligand and two other ligands. A distorted tetrahedral environment is common in these types of structures. nih.gov

Octahedral complexes, such as [Zn(phen)₃]²⁺, are also well-known. tu-clausthal.de Similar to the case of nickel(II), the steric bulk of the methoxyphenyl substituent in 2-(4-Methoxyphenyl)-1,10-phenanthroline could influence the formation of the tris-ligated complex. The coordination sphere can also be completed by water molecules or other ligands to achieve an octahedral geometry, as seen in [Zn(phen)₂(H₂O)Cl]Cl.

| Complex Type | Typical Coordination Geometry | Structural Characteristics |

| [Zn(2-(4-MeOPh)-phen)X₂] | Distorted Tetrahedral | Diamagnetic, coordination to two monodentate ligands |

| [Zn(2-(4-MeOPh)-phen)₃]²⁺ | Distorted Octahedral | Potential for steric strain due to bulky substituents |

| [Zn(2-(4-MeOPh)-phen)₂(H₂O)₂]²⁺ | Octahedral | Coordination completed by solvent molecules |

Ruthenium(II) Coordination Compounds

Ruthenium(II) complexes with polypyridyl ligands, including 1,10-phenanthroline and its derivatives, are among the most extensively studied coordination compounds due to their rich photophysical and electrochemical properties. ontosight.ai These complexes, particularly of the type [Ru(phen)₃]²⁺, are known for their strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and their long-lived excited states, making them suitable for applications in solar energy conversion and as biological probes. ontosight.ai

The introduction of a methoxyphenyl substituent at the 2-position of the phenanthroline ligand can significantly modulate the electronic properties of the resulting ruthenium(II) complex. The electron-donating nature of the methoxy group can influence the energy of the ligand's π* orbitals, thereby affecting the energy of the MLCT transition and the emission properties of the complex. researchgate.net A study on a ruthenium(bipyridyl)₂ complex with 2-(4-methoxyphenyl)imidazo[4,5-f] researchgate.netnih.govphenanthroline highlights the unique photophysical and electrochemical properties imparted by this type of ligand. ontosight.ai

Ruthenium(II) complexes with substituted phenanthrolines are typically octahedral. ias.ac.in The synthesis of heteroleptic complexes, containing different types of polypyridyl ligands, allows for the fine-tuning of their properties. nih.govrsc.org

| Complex Type | Coordination Geometry | Key Photophysical Properties |

| [Ru(2-(4-MeOPh)-phen)₃]²⁺ | Octahedral | Strong MLCT absorption, luminescence |

| [Ru(bpy)₂(2-(4-MeOPh)-phen)]²⁺ | Octahedral | Tunable photophysical and redox properties |

Lanthanide Coordination Polymers

Lanthanide ions, with their large ionic radii and high coordination numbers (typically 8 or 9), form coordination polymers with 1,10-phenanthroline and multidentate bridging ligands. In these structures, the phenanthroline ligand usually acts as a chelating agent to the lanthanide ion, while other ligands, often carboxylates, bridge between metal centers to form one-, two-, or three-dimensional networks. nih.govrsc.org

The luminescence of lanthanide ions, which arises from f-f electronic transitions, is often sensitized by the coordinated organic ligands. This "antenna effect" involves the absorption of light by the ligand, followed by energy transfer to the lanthanide ion, which then emits at its characteristic wavelength. The 1,10-phenanthroline framework is known to be an effective antenna for sensitizing the emission of lanthanide ions such as Eu³⁺ (red emission) and Tb³⁺ (green emission). rsc.org The electronic properties of the 2-(4-Methoxyphenyl)-1,10-phenanthroline ligand would be expected to influence the efficiency of this energy transfer process.

| Metal Ion | Typical Coordination Number | Role of 2-(4-MeOPh)-phen | Resulting Structure | Key Property |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | 8 or 9 | Chelating ligand | Coordination Polymer | Sensitized luminescence |

Other Metal Ion Complexes (e.g., Lead(II))

While the coordination chemistry of phenanthroline derivatives is well-documented for transition metals, their interaction with heavy main group elements like lead(II) is also of significant interest. The 1,10-phenanthroline framework serves as an effective coordination site for a variety of metal ions, including Pb(II). chim.it

Studies on analogous systems, such as complexes of lead(II) with 1,10-phenanthroline and 2,9-dimethyl-1,10-phenanthroline, provide insight into the likely coordination behavior. In these complexes, the lead(II) center can achieve high coordination numbers, such as seven or eight. researchgate.net The formation of dinuclear complexes, for instance [Pb₂(phen)₂(mbtfa)₄], has been observed, indicating that phenanthroline ligands can facilitate the assembly of polynuclear structures. researchgate.net The resulting supramolecular architectures are often stabilized by a network of weak directional intermolecular interactions. researchgate.net Given these precedents, it is anticipated that 2-(4-Methoxyphenyl)-1,10-phenanthroline would also form stable complexes with lead(II), where the nitrogen atoms of the phenanthroline core act as the primary coordination site.

Stoichiometric and Geometric Characteristics of Metal-2-(4-Methoxyphenyl)-1,10-phenanthroline Complexes

The stoichiometry and geometry of metal complexes are fundamental characteristics dictated by the nature of the metal ion, the ligand, and the reaction conditions. For 2-(4-Methoxyphenyl)-1,10-phenanthroline, also known as 2-(p-anisyl)-1,10-phenanthroline, different metal-to-ligand ratios have been observed.

With copper(I), both mono- and bischelate complexes can be formed, corresponding to 1:1 and 1:2 metal-to-ligand stoichiometries. acs.org The formation of complexes with specific stoichiometries can be determined experimentally using techniques such as the method of continuous variation, where a property like light absorbance is monitored as the mole ratio of reactants is systematically changed. pressbooks.publibretexts.org

The coordination geometry around the metal center is highly dependent on the metal's electronic configuration and coordination number. In complexes with related phenanthroline ligands, various geometries are observed. For example, a silver(I) complex containing a substituted phenanthroline ligand adopts a distorted trigonal planar geometry. mdpi.com Zinc(II) has been found in a distorted tetrahedral environment with a dimethoxy-phenanthroline ligand. nih.gov For metals that favor higher coordination numbers, such as Yttrium(III) which can form a 1:2 complex with phenanthroline, more complex geometries are achieved. sibran.ru It is therefore expected that complexes of 2-(4-Methoxyphenyl)-1,10-phenanthroline will exhibit a range of geometries, including tetrahedral and distorted planar or octahedral arrangements, depending on the metal ion and stoichiometry.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Observed Geometry | Reference |

| Copper(I) | 2-(p-anisyl)-1,10-phenanthroline | 1:1 (Monochelate) | - | acs.org |

| Copper(I) | 2-(p-anisyl)-1,10-phenanthroline | 1:2 (Bischelate) | - | acs.org |

| Silver(I) | 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline | 1:1 | Distorted Trigonal Planar | mdpi.com |

| Zinc(II) | 4,7-dimethoxy-1,10-phenanthroline (B1245073) | 1:1 | Distorted Tetrahedral | nih.gov |

| Yttrium(III) | 1,10-phenanthroline | 1:2 | - | sibran.ru |

Impact of the 4-Methoxyphenyl (B3050149) Substituent on Coordination Properties

Substituents on the 1,10-phenanthroline scaffold can dramatically alter the ligand's coordination properties through a combination of steric and electronic effects. researchgate.netrsc.org The 4-methoxyphenyl group at the 2-position of the phenanthroline ring introduces specific modifications to its complexing ability.

Steric Effects: The bulky aryl substituent can introduce steric hindrance near the metal coordination site. This steric pressure can have a destabilizing effect on certain complex formations, particularly for monochelate species where the ligand has more conformational freedom. acs.org

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the phenanthroline ring system. This enhanced electron-donating ability can influence the redox properties of the resulting metal complexes. researchgate.net Furthermore, the electron-rich nature of the anisyl group plays a crucial role in stabilizing certain structures.

In a notable example involving copper(I) complexes, the anisyl substituent was found to destabilize the 1:1 monochelate complex due to steric hindrance. acs.org However, it simultaneously favors the formation of the 1:2 bischelate species. This counterintuitive outcome is rationalized by the presence of stabilizing intramolecular π-π stacking interactions between the electron-rich anisyl group of one ligand and the electron-accepting phenanthroline core of the other ligand within the complex. acs.org This demonstrates a sophisticated interplay where the substituent's steric bulk is overcome by its ability to engage in favorable non-covalent interactions in a specific stoichiometric arrangement.

Supramolecular Interactions in Phenanthroline-Metal Architectures

The final structure of a coordination compound is not solely defined by the coordination bonds between the metal and ligand. A diverse array of non-covalent supramolecular interactions plays a critical role in organizing the individual complex molecules into higher-order architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks. nih.gov

Non-Covalent Interactions (π-π Stacking, Lone-Pair···π, C–H···π, Hydrogen Bonding)

The aromatic nature of the phenanthroline core and the appended 4-methoxyphenyl group makes these complexes particularly adept at participating in various non-covalent interactions.

π-π Stacking: This is a prominent interaction in phenanthroline-based systems, arising from the attractive, non-covalent forces between aromatic rings. researchgate.net These interactions can be intramolecular, as seen in the positive cooperativity for the formation of bischelate copper(I) complexes with 2-(4-Methoxyphenyl)-1,10-phenanthroline, where the anisyl and phenanthroline moieties of different ligands stack upon each other. acs.org Intermolecular π-π stacking is also common, where parallel phenanthroline ligands of adjacent complexes align, often in an offset face-to-face arrangement, contributing significantly to the crystal packing. researchgate.netstuba.sk

C–H···π Interactions: These interactions occur when a C-H bond acts as a weak acid, donating its hydrogen to the electron cloud of a nearby aromatic π-system. nih.gov In phenanthroline derivatives, C-H bonds from the ligand backbone or substituents can interact with the π-system of an adjacent phenanthroline or phenyl ring, providing additional stability to the supramolecular assembly. nih.gov

Hydrogen Bonding: Although the 2-(4-Methoxyphenyl)-1,10-phenanthroline ligand itself lacks classical hydrogen bond donors, hydrogen bonds are crucial in the presence of co-ligands (like water), counter-ions, or solvent molecules. nih.govresearchgate.net C–H···O or C–H···N interactions, where a weakly acidic C-H bond interacts with an oxygen or nitrogen atom, are frequently observed and act as "glue" between molecular units, often reinforcing structures built by π-stacking. iucr.org

| Interaction Type | Description | Role in Supramolecular Assembly |

| π-π Stacking | Attraction between the electron clouds of aromatic rings (e.g., phenanthroline-phenanthroline or anisyl-phenanthroline). acs.orgresearchgate.net | Major driving force for packing; stabilizes specific conformations and directs the formation of columns or layers. stuba.sk |

| C–H···π | A weak hydrogen bond where a C-H group points towards the face of an aromatic ring. nih.gov | Provides directional control and contributes to the overall stability of the crystal lattice. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a more electronegative atom like oxygen or nitrogen (e.g., C-H···O). | Connects individual complexes, often linking chains or layers into higher-dimensional networks. nih.goviucr.org |

Self-Assembly Mechanisms in Coordination Polymers

The spontaneous organization of molecules into ordered, non-covalently linked structures is known as self-assembly. In the context of coordination chemistry, this process is driven by the synergy between the formation of strong, directional metal-ligand bonds and the weaker, but numerous, supramolecular interactions. researchgate.net

The coordination geometry of the metal ion provides the initial vectoral information, defining the angles and positions of the ligands. Subsequently, non-covalent forces such as hydrogen bonding and π-π stacking guide the assembly of these primary building blocks into extended architectures. nih.gov For example, π-π stacking interactions between the flat phenanthroline planes can lead to the formation of one-dimensional columnar stacks. researchgate.net These stacks or chains can then be further organized into two- or three-dimensional networks through weaker interactions like C-H···O hydrogen bonds involving the ligands and any available counter-ions or solvent molecules. The ultimate topology of the coordination polymer—be it a discrete unit, a chain, a layer, or a 3D framework—is thus a result of the delicate balance between the coordination preferences of the metal ion and the diverse set of intermolecular forces at play. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 1,10 Phenanthroline Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to confirm the identity and purity of 2-(4-methoxyphenyl)-1,10-phenanthroline derivatives and to probe their electronic and vibrational properties.

The electronic absorption spectra of 1,10-phenanthroline (B135089) derivatives are characterized by intense bands in the UV region, which are attributed to π→π* transitions within the aromatic system. The introduction of an aryl substituent at the 2-position, such as a 4-methoxyphenyl (B3050149) group, typically leads to a red-shift (bathochromic shift) of the lowest-energy absorption bands. This is due to the extension of the π-conjugated system.

In related 2-aryl-1,10-phenanthroline systems complexed with ruthenium(II), the absorption spectra show dominant ligand-centered (LC) π→π* transitions below 350 nm and a broader, less intense metal-to-ligand charge transfer (MLCT) band in the visible region (around 400-500 nm). acs.orgnih.gov The exact position and intensity of these bands are sensitive to the nature of the substituent on the phenyl ring. The electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring is expected to influence the energy of the molecular orbitals involved in these transitions.

Many phenanthroline derivatives and their metal complexes are luminescent. Upon excitation, they can exhibit fluorescence from the decay of a singlet excited state or phosphorescence from a triplet state. For instance, various substituted imidazo[4,5-f]-1,10-phenanthroline ligands are fluorescent, with emission maxima typically observed around 410–415 nm. soton.ac.uk When complexed with metals like rhenium(I), these ligands contribute to phosphorescent complexes that emit in the visible range (e.g., 558–585 nm) due to a triplet metal-to-ligand charge transfer (³MLCT) emitting state. soton.ac.uk The fluorescence and phosphorescence characteristics are highly dependent on the solvent, temperature, and, in the case of complexes, the nature of the metal center. nih.gov

Table 1: Representative Photophysical Data for Related Phenanthroline Complexes

| Compound Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Notes |

|---|---|---|---|

| Ru(II) Polypyridyl Complexes | ~280-350 (π→π*), ~450 (MLCT) | ~600-650 (³MLCT) | Emission is often weak or quenched at room temperature in solution. nih.gov |

| Cu(I) Phenanthroline Complexes | ~350-490 (MLCT) | ~550-600 | Can exhibit Thermally Activated Delayed Fluorescence (TADF). mdpi.com |

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of 2-(4-methoxyphenyl)-1,10-phenanthroline is expected to show distinct signals for the protons on the phenanthroline core and the methoxyphenyl substituent. The protons on the phenanthroline ring typically resonate in the downfield region, from approximately 7.5 to 9.5 ppm. researchgate.net Protons closer to the nitrogen atoms (e.g., H-9) are the most deshielded. The methoxyphenyl group would show a characteristic singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm and two doublets in the aromatic region for the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. rsc.org Upon complexation to a metal, a general downfield shift of the phenanthroline proton signals is observed due to the donation of electron density to the metal center. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For the title compound, signals for the 17 aromatic carbons of the phenanthroline and phenyl rings would appear between approximately 120 and 155 ppm. The quaternary carbons, particularly those bonded to nitrogen (C-2 and C-10a), are found at the lower field end of this range. soton.ac.uk The methoxy group's carbon would resonate significantly upfield, typically around 55-56 ppm. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen environment. In a series of N-glycosylated Ru(II) phenanthroline-based complexes, the ¹⁵N signals for the free ligands were observed between δ 305.5 and 312.4 ppm. Upon coordination to Ru(II), these signals shifted significantly upfield to a range of 246.3–247.6 ppm, confirming N-Ru(II) coordination. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(4-Methoxyphenyl)-1,10-phenanthroline

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenanthroline Protons | 7.5 - 9.5 |

| ¹H | Phenyl Protons (AA'BB') | 7.0 - 8.2 |

| ¹H | Methoxy Protons (-OCH₃) | ~3.9 |

| ¹³C | Phenanthroline & Phenyl Carbons | 120 - 155 |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(4-methoxyphenyl)-1,10-phenanthroline would be dominated by vibrations from the phenanthroline core and the methoxyphenyl substituent.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹. rsc.org

Aromatic C=C and C=N Stretching: A series of sharp, medium to strong bands in the 1650–1400 cm⁻¹ region, which are characteristic of the heterocyclic aromatic skeleton. umich.eduresearchgate.net

Aromatic C-O Stretching: A strong, characteristic band for the aryl ether linkage of the methoxy group, typically appearing in the 1270–1230 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands in the 900–650 cm⁻¹ region, the positions of which are sensitive to the substitution pattern on the aromatic rings. publish.csiro.au For the 1,4-disubstituted phenyl ring, a strong band is expected around 840-810 cm⁻¹.

Upon complexation with a metal ion, slight shifts in the C=C and C=N stretching vibrations are typically observed, confirming the coordination of the nitrogen atoms to the metal. rsc.org

Table 3: Key Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 1650 - 1400 | C=C and C=N Stretch | Phenanthroline & Phenyl Rings |

| 1270 - 1230 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing phenanthroline derivatives, which are easily protonated.

For 2-(4-methoxyphenyl)-1,10-phenanthroline (C₁₉H₁₄N₂O), the expected observation in positive-ion ESI-MS would be the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Molecular Formula: C₁₉H₁₄N₂O

Monoisotopic Mass: 286.1106 g/mol

Expected [M+H]⁺ in HRMS: 287.1182

Fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table 4: Mass Spectrometry Data for 2-(4-Methoxyphenyl)-1,10-phenanthroline

| Technique | Ion | Calculated m/z |

|---|

X-ray Crystallography for Molecular and Supramolecular Structure Determination

For example, the crystal structure of a copper(I) complex with the related ligand 2,9-di(4-methoxyphenyl)-1,10-phenanthroline has been determined. rsc.org In general, for 2-aryl-phenanthroline complexes, the aryl substituent is often twisted out of the plane of the phenanthroline ring due to steric hindrance. nih.gov This dihedral angle is a critical structural parameter that influences the degree of electronic communication between the two aromatic systems and affects the crystal packing.

Photophysical Properties of Functionalized Phenanthrolines and their Complexes

The introduction of functional groups onto the phenanthroline scaffold significantly modulates its photophysical properties, including absorption and emission wavelengths, excited-state lifetimes, and luminescence quantum yields. The 4-methoxyphenyl group at the 2-position acts as an electron-donating group, which can influence the energy of the frontier molecular orbitals (HOMO and LUMO).

This functionalization generally leads to a red-shift in both absorption and emission spectra compared to the unsubstituted phenanthroline. When incorporated into metal complexes, such as those of Ru(II), Cu(I), or Re(I), these ligands play a crucial role in tuning the energy of the MLCT excited states. acs.orgsoton.ac.ukmdpi.com A lower energy MLCT state typically results in longer-wavelength emission.

The quantum yield of luminescence (Φ), which measures the efficiency of the emission process, is highly sensitive to the molecular structure and environment. For many Ru(II) complexes with 2-aryl-phenanthroline ligands, room-temperature emission in solution is often inefficient due to non-radiative decay pathways involving thermally accessible, non-emissive ligand-field (LF) states. nih.gov However, in rigid matrices at low temperatures (e.g., 77 K), these non-radiative pathways can be suppressed, leading to enhanced phosphorescence. Copper(I) complexes with sterically hindered phenanthroline ligands are of particular interest as they can exhibit efficient Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to high quantum yields. researchgate.net The steric bulk of the substituent is crucial for preventing geometric distortions in the excited state that would otherwise quench luminescence. mdpi.com

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| 2-(4-Methoxyphenyl)-1,10-phenanthroline |

| 1,10-phenanthroline |

| Imidazo[4,5-f]-1,10-phenanthroline |

| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline |

| Ruthenium |

| Copper |

Luminescence Phenomena and Quantum Yields

Complexes of 2-(4-methoxyphenyl)-1,10-phenanthroline and its derivatives, particularly with d¹⁰ metals like Cu(I) and Ag(I) or d⁶ metals like Ru(II), often exhibit luminescence. This emission typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The quantum yield (Φ), which measures the efficiency of the luminescence process, is highly sensitive to the molecular structure of the complex and its environment.

The introduction of substituents on the phenanthroline ligand is a key strategy for tuning luminescence efficiency. For instance, a ruthenium(II) complex featuring a 2-hydroxy-1,10-phenanthroline ligand displays intense emission with a high quantum efficiency (Φem = 19.4%) in solution, demonstrating that even small modifications to the phen ligand can significantly impact emission properties. rsc.org In copper(I) complexes, which are heavily studied, the quantum yield can vary dramatically. A heteroleptic Cu(I) complex containing 2,9-di(methylsulfanyl)-1,10-phenanthroline showed a high photoluminescence quantum yield of 15% in solution. nih.gov

Conversely, complexes with different substituents can be weak emitters. For example, an Ag(I) complex with a 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline ligand exhibited a photoluminescence quantum yield of 8.6% in solution and 4.3% in the solid state. mdpi.com Similarly, a Cu(I) complex with the electron-withdrawing 2,9-bis(trifluoromethyl)-1,10-phenanthroline ligand was found to be emissive in dichloromethane, with a quantum yield of 0.33%. buffalo.edu While specific quantum yield data for a simple 2-(4-methoxyphenyl)-1,10-phenanthroline complex is not extensively reported, the data from its derivatives illustrate the wide range of efficiencies achievable by modifying the ligand structure.

| Complex | Solvent | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| [Cu(2,9-(MeS)₂phen)(POP)][PF₆] | Dichloromethane | 15% | nih.gov |

| fac-(PPh₄)[Ru(phenOH)(PPh₃)(CN)₃] | Solution | 19.4% | rsc.org |

| [Ag(L)(PPh₃)]BF₄ (L = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline) | Dichloromethane | 8.6% | mdpi.com |

| Cu(bfp)₂ (bfp = 2,9-bis(trifluoromethyl)-1,10-phenanthroline) | Dichloromethane | 0.33% | buffalo.edu |

Excited State Dynamics and Lifetimes

Upon photoexcitation, metal complexes of phenanthroline derivatives undergo a series of rapid processes known as excited-state dynamics. For a typical Cu(I) diimine complex, absorption of a photon promotes the system to a Franck-Condon MLCT state. This is followed by ultrafast intersystem crossing to the triplet MLCT state (³MLCT), structural relaxation (including solvent reorganization), and eventual decay back to the ground state. buffalo.edu

The lifetime (τ) of the emissive excited state is a critical parameter, dictating the time window available for photochemical reactions or energy transfer. Studies on the benchmark complex [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) have resolved these dynamics into distinct time scales: formation of the triplet state occurs in femtoseconds (500-700 fs), structural relaxation takes place over picoseconds (10-20 ps), and the final decay of the thermally equilibrated ³MLCT state happens in nanoseconds (1.6-1.7 ns). buffalo.edu

The lifetime is strongly dependent on the ligand architecture. Bulky substituents at the 2- and 9-positions of the phenanthroline, such as the 4-methoxyphenyl group, play a crucial role. They sterically hinder the excited-state flattening distortion that Cu(I) complexes tend to undergo, which is a major non-radiative decay pathway. This inhibition of structural reorganization can dramatically increase the excited-state lifetime. caltech.edursc.org For example, introducing bulky substituents on a blocking phenanthroline ligand in heteroleptic Cu(I) complexes was shown to increase the ³MLCT lifetime by 50%. caltech.edu In another case, minor distortions in the excited state of a Cu(I) complex led to a lifetime increase of three orders of magnitude. rsc.org Lifetimes for various substituted phenanthroline complexes can range from nanoseconds to hundreds of microseconds, highlighting the profound impact of ligand design. nih.govbuffalo.edunih.gov

| Complex | Solvent/Matrix | Lifetime (τ) | Reference |

|---|---|---|---|

| [Cu(bfp)₂]⁺ (bfp = 2,9-bis(trifluoromethyl)-1,10-phenanthroline) | Dichloromethane | 165 ns | buffalo.edu |

| [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) | Acetonitrile | 1.6-1.7 ns | buffalo.edu |

| [Cu(2,9-(MeS)₂phen)(POP)]⁺ | Dichloromethane | 8.3 µs | nih.gov |

| [ReCl(CO)₃(pyr-imphen)] | Solution | ~1800 µs | nih.gov |

Metal-to-Ligand Charge Transfer (MLCT) Transitions

The characteristic colors and photochemical activity of many transition metal complexes with phenanthroline-based ligands arise from metal-to-ligand charge transfer (MLCT) transitions. An MLCT transition is an electronic transition where an electron is excited from a molecular orbital that is predominantly metal in character (e.g., a d-orbital) to one that is predominantly ligand in character (e.g., a π* anti-bonding orbital of the phenanthroline system). rsc.org This process effectively results in the transient oxidation of the metal center and reduction of the ligand.

These transitions are typically intense and occur in the visible or near-UV region of the electromagnetic spectrum. For example, the complex Cu(bfp)₂, where bfp is 2,9-bis(trifluoromethyl)-1,10-phenanthroline, displays a strong MLCT absorption band with a maximum at 462 nm. buffalo.edu The energy of the MLCT transition is sensitive to the nature of the metal, the ligand, and the solvent.

In studies of homoleptic copper(I) complexes with 2,9-diaryl-1,10-phenanthroline ligands, including the 2,9-di(4-methoxyphenyl) derivative, the formation of the complex is marked by a distinct color change, signaling the appearance of the MLCT band in the visible region. rsc.orgresearchgate.net Interestingly, for the [Cu(2,9-di(4-methoxyphenyl)-1,10-phenanthroline)₂]⁺ complex, it was found that excitation into the lowest energy MLCT band (corresponding to the LUMO) did not lead to efficient photocatalysis. Instead, excitation into higher-energy orbitals (LUMO+1 or LUMO+2) was required, suggesting that different excited states possess different reactivities. rsc.org

Correlation of Spectroscopic Signatures with Molecular Architecture and Electronic Structure

The spectroscopic properties of metal complexes with 2-(4-methoxyphenyl)-1,10-phenanthroline derivatives are a direct consequence of their molecular and electronic structure. Two primary factors governed by the ligand architecture are steric hindrance and electronic effects.

Steric Effects: The presence of bulky substituents at the 2- and 9-positions of the phenanthroline ring, such as the phenyl groups in 2,9-diphenyl-1,10-phenanthroline, imposes significant steric constraints. nih.gov In the case of Cu(I) complexes, the ground state prefers a pseudo-tetrahedral geometry. The ³MLCT excited state, however, favors a more planar or flattened geometry, which facilitates quenching via exciplex formation with solvent molecules. The steric bulk of the 2,9-aryl groups physically hinders this flattening distortion. rsc.org This geometric rigidity reduces the rate of non-radiative decay, thereby increasing the excited-state lifetime and often enhancing the luminescence quantum yield. caltech.edu

Electronic Effects: The 4-methoxyphenyl substituent also imparts a distinct electronic influence. The methoxy group (-OCH₃) is an electron-donating group that increases the electron density on the phenanthroline π-system via resonance. This has the effect of raising the energy of the metal-centered HOMO and/or lowering the energy of the ligand-centered LUMO (the π* orbital). A decrease in the HOMO-LUMO gap results in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption and emission bands. This tunability is a powerful tool; substituting the ligand with electron-donating groups generally leads to lower-energy emissions, while electron-withdrawing groups (like -CF₃) cause a blue-shift to higher energies. buffalo.eduresearchgate.net

Therefore, the 4-methoxyphenyl substituent synergistically enhances the photophysical properties of its metal complexes. Its steric bulk provides geometric constraint to prolong the excited-state lifetime, while its electron-donating nature modulates the energy of the MLCT transition, allowing for the rational design of photosensitizers with tailored spectroscopic characteristics.

Theoretical and Computational Investigations of 2 4 Methoxyphenyl 1,10 Phenanthroline

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. scirp.org This method is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT study on 2-(4-Methoxyphenyl)-1,10-phenanthroline would predict its electronic absorption spectrum. The calculations would likely reveal low-energy transitions corresponding to π→π* excitations within the aromatic system and possible intramolecular charge transfer (ICT) from the methoxyphenyl donor to the phenanthroline acceptor. nih.gov Analyzing the molecular orbitals involved in these transitions provides a deeper understanding of the nature of the excited states. semanticscholar.org

Prediction of Non-Linear Optical (NLO) Characteristics

Molecules with significant charge asymmetry and extended π-conjugated systems, like 2-(4-Methoxyphenyl)-1,10-phenanthroline, are candidates for non-linear optical (NLO) materials. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. physchemres.org Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value (β) is indicative of a strong NLO response. nih.gov For donor-π-acceptor systems, this value is enhanced by a small HOMO-LUMO gap and significant intramolecular charge transfer. researchgate.net DFT calculations would be employed to compute the static and frequency-dependent hyperpolarizability of 2-(4-Methoxyphenyl)-1,10-phenanthroline to assess its potential for applications in optoelectronics and photonics. rsc.org

Calculation of Quantum Chemical Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Quantum chemical descriptors are fundamental in understanding the reactivity of a molecule. For phenanthroline derivatives, these descriptors are typically calculated using Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. The key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose or gain electrons. It is mathematically defined as the negative of electronegativity (χ) and can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater tendency to donate electrons.

Hardness (η): Chemical hardness represents the resistance of a molecule to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A larger energy gap corresponds to greater hardness, indicating higher stability and lower reactivity.

Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons. It is a function of both chemical potential and hardness. A higher electrophilicity index signifies a greater capacity to act as an electrophile.

Table 1: Representative Quantum Chemical Descriptors for Phenanthroline Derivatives

| Descriptor | Formula | Typical Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Molecular stability and reactivity |

This table presents the general formulas and significance of quantum chemical descriptors, derived from the principles of DFT.

In Silico Modeling for Specialized Applications (e.g., Corrosion Inhibition)

The insights gained from quantum chemical descriptors are pivotal for in silico modeling of specialized applications, such as corrosion inhibition. The ability of an organic molecule to act as a corrosion inhibitor is closely linked to its electronic properties and its ability to adsorb onto a metal surface.

In silico studies on phenanthroline derivatives have demonstrated a strong correlation between their molecular structure and their effectiveness as corrosion inhibitors. researchgate.netelectrochemsci.org The mechanism of inhibition is often attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This adsorption can be either physisorption, chemisorption, or a combination of both.

The key quantum chemical parameters that influence corrosion inhibition potential include:

EHOMO and ELUMO: A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. A low ELUMO suggests the ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and can be associated with increased inhibition efficiency.

Mulliken Charges: The distribution of atomic charges within the molecule helps identify the active sites for adsorption. For phenanthroline derivatives, nitrogen and oxygen atoms are often the primary sites of interaction with the metal surface due to their high negative Mulliken charges. researchgate.netjsribadan.ng

Computational simulations, such as those using DFT, can predict the corrosion inhibition potentials of molecules. researchgate.netjsribadan.ng For example, studies on imidazophenanthroline derivatives have shown that molecules with higher EHOMO values, greater polarizability, and lower energy gaps exhibit enhanced corrosion inhibition. researchgate.netresearchgate.net These computational models allow for the screening and design of new, more effective corrosion inhibitors before their synthesis and experimental testing.

Table 2: Key Parameters in In Silico Corrosion Inhibition Modeling

| Parameter | Role in Corrosion Inhibition |

|---|---|

| EHOMO | Electron donation to the metal surface |

| ELUMO | Electron acceptance from the metal surface |

| Energy Gap (ΔE) | Reactivity of the inhibitor molecule |

| Mulliken Charges | Identification of active adsorption sites |

This table summarizes the significance of various quantum chemical parameters in the context of in silico modeling for corrosion inhibition, based on established theoretical frameworks.

Catalytic Applications of 2 4 Methoxyphenyl 1,10 Phenanthroline Complexes

Role in Homogeneous Catalysis

Complexes incorporating the 2-(4-Methoxyphenyl)-1,10-phenanthroline ligand are effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The 1,10-phenanthroline (B135089) framework itself is a robust bidentate N,N-chelating agent that forms stable complexes with numerous transition metals. alfachemic.com The introduction of the 4-methoxyphenyl (B3050149) substituent at the 2-position modifies the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. These complexes act as important chelating agents and can serve as electron transporters, a key feature in many catalytic cycles. alfachemic.com The stability imparted by the phenanthroline core, combined with the electronic tuning offered by the substituent, makes these complexes suitable for a variety of catalytic applications, including bond formation and organic transformations. alfachemic.com

Photoredox Catalysis and Visible Light-Driven Reactions

The application of 2-(4-Methoxyphenyl)-1,10-phenanthroline and its derivatives extends significantly into the realm of photoredox catalysis, where visible light is used to drive chemical reactions. rsc.org Copper(I) complexes featuring substituted phenanthroline ligands, such as 2,9-di(4-methoxyphenyl)-1,10-phenanthroline, have been shown to possess photophysical properties comparable to well-known ruthenium-based photosensitizers. rsc.orgacs.org Upon irradiation with visible light, these complexes can be excited to a long-lived state, transforming them into potent reducing agents capable of initiating catalytic cycles through single-electron transfer (SET) processes. acs.orgprinceton.edu This photoactivity is central to their use in various light-driven organic transformations.

Complexes of copper(I) with di(aryl)-1,10-phenanthroline ligands, including the 2,9-di(4-methoxyphenyl)-1,10-phenanthroline variant, have demonstrated notable efficiency as photoredox catalysts in atom-transfer radical-addition (ATRA) reactions. rsc.org In a representative ATRA reaction, these catalysts facilitate the addition of an alkyl halide across a double bond. The catalytic activity is highly dependent on the specific ligand structure and the reaction conditions, particularly the wavelength of the incident light. rsc.org For instance, the complex [Cu(dmphen)2]PF6, where dmphen is 2,9-di(4-methoxyphenyl)-1,10-phenanthroline, has been studied for its catalytic performance. rsc.org

| Catalyst Ligand | Excitation Wavelength (nm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | 365 | 24 | 66 |

| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | 405 | 24 | 61 |

| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | 455 | 24 | 0 |

| 2,9-di(4-hydroxyphenyl)-1,10-phenanthroline | 365 | 24 | 70 |

| 2,9-di(4-hydroxyphenyl)-1,10-phenanthroline | 405 | 24 | 65 |

The photocatalytic activity of copper(I) complexes with 2-(4-Methoxyphenyl)-1,10-phenanthroline and its analogues exhibits a strong dependence on the excitation wavelength. rsc.org Studies have revealed that catalysis is efficient when the complex is irradiated at wavelengths that excite electrons to higher energy orbitals, such as the LUMO+1 or LUMO+2. rsc.org Conversely, excitation into the lowest unoccupied molecular orbital (LUMO) does not lead to observable catalytic activity. rsc.org

This observation provides critical mechanistic insight. The proposed mechanism for the ATRA photoredox cycle suggests that upon appropriate photoexcitation, the copper(I) complex becomes a sufficiently strong reductant to transfer an electron to the alkyl halide, initiating the radical addition. The specific electronic transition achieved by the light absorption is therefore crucial for activating the catalyst. This wavelength-dependent activity underscores the importance of understanding the photophysical properties of these complexes to optimize their catalytic performance. rsc.orgresearchgate.net

Mediating Organic Transformations

Complexes derived from 2-(4-Methoxyphenyl)-1,10-phenanthroline are versatile mediators of a variety of important organic transformations, facilitating the construction of complex molecular architectures through the formation of new chemical bonds.

Phenanthroline-based ligands are instrumental in copper-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. While direct studies on 2-(4-Methoxyphenyl)-1,10-phenanthroline are specific, closely related analogues like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have proven to be superior ligands for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. researchgate.net These reactions allow for the coupling of a wide range of functionalized imidazoles and aryl halides, producing good to excellent yields. researchgate.net The electronic properties conferred by the methoxy (B1213986) groups on the phenanthroline ring are critical for the efficiency of these C-N bond-forming reactions. The development of such catalytic systems is a significant advancement, as they can circumvent the need for traditional palladium catalysts, which can be problematic for certain heterocyclic substrates. researchgate.net

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and complexes of 2-(4-Methoxyphenyl)-1,10-phenanthroline and its derivatives play a significant role in this area.

Cross-Coupling Reactions: Phenanthroline ligands are employed in various cross-coupling reactions. For example, the phenanthroline backbone itself can be functionalized using Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize more complex ligands, which in turn can be used to create novel copper(I) photosensitizers with enhanced photophysical properties. nih.gov Furthermore, phenanthroline derivatives have been shown to be highly efficient ligands in palladium-catalyzed Heck reactions. rsc.org

Oligomerization: Nickel(II) complexes bearing 2,9-disubstituted 1,10-phenanthroline ligands are active pre-catalysts for the oligomerization of ethylene (B1197577). mdpi.comresearchgate.net The nature of the substituents at the 2 and 9 positions of the phenanthroline ring has a profound impact on the catalyst's activity and the selectivity of the products. For instance, replacing smaller methyl groups with bulkier phenyl groups can increase the oligomerization activity and significantly enhance the yield of higher oligomers like hexenes. mdpi.com This effect is attributed to the steric bulk near the metal center, which can suppress the β-hydride elimination of shorter-chain olefins, thereby favoring the formation of longer-chain products. mdpi.com Cationic palladium complexes with phenanthroline ligands also catalyze the dimerization and oligomerization of ethylene, with the reaction's efficiency being dependent on the steric constraints imposed by the ligand. scispace.com

| Substituent at 2,9-positions | Catalytic Activity (Factor Increase) | Hexene Yield (%) |

|---|---|---|

| Methyl (Me) | Baseline | 1 |

| Phenyl (Ph) | 1.2 - 2.7 | 24 |

"Click" Chemistry and Other Selective Reactions

Complexes of 2-(4-methoxyphenyl)-1,10-phenanthroline and its analogs are effective catalysts in a variety of selective organic transformations, most notably in the realm of "click" chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is significantly influenced by the nature of the ligands surrounding the copper center. nih.govorganic-chemistry.org Phenanthroline-based ligands, in particular, are utilized to stabilize the catalytically active Cu(I) oxidation state and to accelerate the reaction rate. nih.govnih.gov

The CuAAC reaction is a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.org While direct catalytic data for the 2-(4-methoxyphenyl)-1,10-phenanthroline ligand in CuAAC is not extensively detailed in the provided sources, the principles of ligand design in this reaction are well-established. The ligand's role is to prevent the oxidation of Cu(I) and to facilitate the catalytic cycle. nih.gov The electronic properties of substituents on the phenanthroline backbone can modulate the catalyst's activity. For instance, more complex phenanthroline derivatives, such as "clip-Phen"—which contains two serinol-linked phenanthroline units—have been designed for specific applications in nucleic acid click chemistry. sdu.dk

Beyond the widely used copper catalysts, ruthenium complexes of phenanthroline derivatives offer an alternative approach to azide-alkyne cycloadditions (RuAAC). These reactions are notable for producing the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer obtained from CuAAC. organic-chemistry.org Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes, can catalyze the reaction with both terminal and internal alkynes, leading to fully substituted triazoles. organic-chemistry.org

Phenanthroline complexes also catalyze other selective reactions. For example, a domino copper-catalyzed coupling-cyclization reaction has been demonstrated using an immobilized 1,10-phenanthroline resin, showcasing the versatility of these catalysts in multi-step syntheses. nih.gov Furthermore, iron-phenanthroline complexes supported on metal-organic frameworks (MOFs) have been shown to be highly active catalysts for challenging C-H amination reactions. nih.gov Ruthenium complexes with phenanthroline ligands have also been explored as catalyst precursors for reactions like ethylene hydrophenylation. mdpi.com In the field of oxidation catalysis, copper-phenanthroline complexes are known to catalyze the oxidation of substrates like glutathione (B108866) and can generate hydroxyl radicals, a property that is highly dependent on the ligand environment and pH. nih.gov

The following table provides an overview of the types of selective reactions catalyzed by phenanthroline-based complexes.

| Reaction Type | Metal Center | Ligand Type | Key Features |